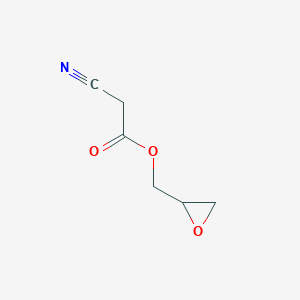

Oxiran-2-ylmethyl 2-cyanoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl 2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-2-1-6(8)10-4-5-3-9-5/h5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYYBXUYNGCWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of Oxiran 2 Ylmethyl 2 Cyanoacetate

Reactivity Profiles of the Oxirane Ring System

The high ring strain of the three-membered epoxide ring makes it susceptible to ring-opening reactions initiated by both nucleophiles and electrophiles. thieme-connect.deresearchgate.net This reactivity is a cornerstone of the synthetic utility of oxiran-2-ylmethyl 2-cyanoacetate.

Nucleophilic Ring-Opening Pathways and Transformations

The reaction of epoxides with nucleophiles is a well-established method for the synthesis of highly functionalized molecules. rsc.org In the case of this compound, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon atom (C3), following an SN2 mechanism. researchgate.netsemanticscholar.orgyoutube.com This regioselectivity is a common feature of nucleophilic epoxide ring-opening reactions. rsc.orgniscair.res.in

The process involves the approach of a strong nucleophile to the least hindered carbon, leading to the formation of a new bond and the opening of the strained ring to form an alkoxide ion. This alkoxide is then protonated to yield a β-substituted alcohol. semanticscholar.org A variety of nucleophiles, including amines, thiols, and azides, can be employed in these transformations, leading to a diverse array of functionalized products. researchgate.netrsc.org For instance, the reaction with amines yields amino alcohols, which are valuable building blocks in medicinal chemistry.

The regioselectivity of the ring-opening can be influenced by the reaction conditions. While base-catalyzed reactions favor attack at the less substituted carbon, acid-catalyzed openings can proceed via a different mechanism. youtube.com

Electrophilic Activation and Subsequent Rearrangement Mechanisms

In the presence of an acid catalyst, the oxygen atom of the oxirane ring is protonated, forming a protonated epoxide. youtube.com This activation makes the epoxide more susceptible to nucleophilic attack, even by weak nucleophiles. The subsequent nucleophilic attack occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. youtube.com

Lewis acids can also be used to activate the epoxide ring, coordinating to the oxygen atom and increasing the electrophilicity of the carbon atoms. researchgate.net This strategy is particularly useful for promoting reactions with less reactive nucleophiles. For example, erbium(III) triflate has been shown to catalyze the ring-opening of epoxides with trimethylsilyl (B98337) cyanide. researchgate.net

In some cases, electrophilic activation can lead to rearrangements. For instance, the co-curing of epoxy resins with cyanate (B1221674) esters can proceed through an intermediate oxazoline (B21484) structure, which then forms an oxazolidinone. researchgate.net The specific pathway and resulting products are dependent on the reaction conditions and the composition of the reaction mixture. researchgate.net

Reactivity of the 2-Cyanoacetate Moiety as an Active Methylene (B1212753) Compound.researchgate.net

The 2-cyanoacetate portion of the molecule contains an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, in this case, a cyano group and an ester group). This structural feature imparts significant acidity to the methylene protons, making them susceptible to deprotonation by a base to form a stabilized carbanion (enolate). This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Principles and Applications of Knoevenagel Condensation Reactions

The Knoevenagel condensation is a classic organic reaction that involves the condensation of an active methylene compound with an aldehyde or ketone. nih.govorganic-chemistry.org The reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt. nih.govjmcs.org.mx The active methylene group of the 2-cyanoacetate moiety in this compound makes it an ideal substrate for this reaction.

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene group by the base to form a carbanion. jmcs.org.mx This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is then protonated, and subsequent dehydration yields an α,β-unsaturated product. jmcs.org.mx The use of catalysts like triphenylphosphine (B44618) has been shown to be effective for the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate (B8463686), often proceeding under mild, solvent-free conditions. organic-chemistry.org Microwave irradiation can also be employed to accelerate the reaction. organic-chemistry.org

This reaction is widely used in organic synthesis to create carbon-carbon double bonds and to synthesize a variety of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. nih.govrsc.org

| Catalyst/Promoter | Conditions | Substrates | Product | Yield | Reference |

| NH₄OAc | Microwave irradiation | Aromatic aldehydes, 2-cyanoacetamide (B1669375) | α,β-unsaturated 2-cyanoacetamide derivatives | - | nih.gov |

| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Room temperature | Aldehydes, ethyl cyanoacetate | Cyanoacrylates | High | jmcs.org.mx |

| Triphenylphosphine (TPP) | Solvent-free, optional microwave | Aldehydes, ethyl cyanoacetate/malononitrile | (E)-olefins | Excellent | organic-chemistry.org |

| N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) & DABCO | - | Aldehydes, ethyl cyanoacetate | Knoevenagel condensation products | Good to excellent | rsc.org |

| CTMAB | Water | Aromatic aldehydes, malononitrile/ethyl cyanoacetate | Knoevenagel condensation products | - | researchgate.net |

Michael Addition Reactions and Formation of Adducts

The carbanion generated from the 2-cyanoacetate moiety can also participate in Michael addition reactions. researchgate.net The Michael reaction is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgmasterorganicchemistry.com In this context, the enolate derived from this compound acts as the Michael donor.

The reaction is initiated by the addition of the nucleophilic carbanion to the β-carbon of the activated alkene. youtube.com This creates a new carbon-carbon bond and generates an enolate intermediate, which is then protonated to give the final 1,5-dicarbonyl compound or a related adduct. youtube.com This reaction is a powerful tool for the construction of complex molecules and is widely used in organic synthesis. researchgate.netyoutube.com For instance, the Michael addition of ethyl cyanoacetate to α,β-unsaturated ketones, catalyzed by a chiral primary amine, can proceed with high enantioselectivity.

Intramolecular Cyclization and Formation of Complex Heterocyclic Ring Systems.researchgate.netresearchgate.netorganic-chemistry.orgnih.govmdpi.com

The dual reactivity of this compound allows for tandem reactions where both the oxirane ring and the 2-cyanoacetate moiety are involved, often leading to the formation of complex heterocyclic structures. nih.govnih.govarkat-usa.org These reactions can be initiated by either nucleophilic ring-opening of the epoxide or by a reaction involving the active methylene group.

For example, a nucleophilic attack on the epoxide ring can generate an intermediate containing a hydroxyl group. This hydroxyl group can then participate in an intramolecular reaction with the cyanoacetate moiety, leading to the formation of a lactone or other heterocyclic ring system. The outcome of these reactions is often dependent on the reaction conditions, such as the base and solvent used. nih.gov

Alternatively, a reaction at the 2-cyanoacetate position, such as a Knoevenagel condensation, can be followed by an intramolecular cyclization involving the epoxide. These tandem sequences provide an efficient route to a wide variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govarkat-usa.orgresearchgate.netchemrxiv.org The synthesis of such compounds often involves the strategic disconnection of the target heterocycle to identify suitable acyclic precursors. youtube.com

| Starting Materials | Reaction Type | Product | Reference |

| Amino acid derivatives, glycidyl (B131873) compounds, anilines | Nucleophilic substitution, cobalt-catalyzed addition, base-induced cyclization | 7-membered lactams or 6-membered lactones | nih.gov |

| Cyanate esters, epoxy resin | Co-curing | Oxazolidinone | researchgate.net |

| Glycidyl 2-diazoacetate | Rhodium-mediated C1 polymerization, nucleophilic ring-opening | Functional polymethylene | researchgate.net |

| α,β-Unsaturated cyclic ketones, various nucleophiles | Asymmetric organocatalytic conjugate addition, intramolecular ring closure | Chiral cyclopropanes | mdpi.com |

Derivatives, Analogues, and Structural Modification Strategies

Synthesis of Novel Oxiran-2-ylmethyl Esters and Related Cyanoacetate (B8463686) Derivatives

The synthesis of derivatives of Oxiran-2-ylmethyl 2-cyanoacetate can be approached by modifying either the ester component or the cyanoacetate backbone. The generation of novel glycidyl (B131873) esters, which are esters of 2,3-epoxy-1-propanol (glycidol), is a well-established field. A common and effective method involves the reaction of epichlorohydrin (B41342) with the alkali metal salt of a carboxylic acid. google.com For instance, glycidyl esters are prepared by refluxing a mixture of excess epichlorohydrin with an aqueous solution of the sodium or potassium salt of a carboxylic acid in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) halide. google.com This strategy is broadly applicable for creating a library of Oxiran-2-ylmethyl esters by simply varying the carboxylic acid salt used.

Another synthetic route involves the direct reaction of the acid (e.g., cyanoacetic acid) with epichlorohydrin, often facilitated by a catalyst. ijarsct.co.in The choice of catalyst, such as triethylamine (B128534) or a quaternary ammonium salt, can significantly influence the conversion rate and yield of the desired glycidyl ester. ijarsct.co.in

Modifications can also be made to the cyano-containing portion of the molecule. The active methylene (B1212753) group in cyanoacetate is a key site for derivatization. Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, involves the reaction of active methylene compounds with aldehydes or ketones. nih.gov This reaction, when applied to this compound, would involve its active methylene group reacting with various aldehydes to produce α,β-unsaturated derivatives, introducing new functionalities into the molecule. The synthesis of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives using microwave-assisted Knoevenagel condensation has been demonstrated to be a highly efficient method. nih.gov

Incorporation into Complex Molecular Architectures

The unique combination of an electrophilic epoxide and a nucleophilic active methylene group makes this compound an ideal starting material for constructing complex molecules, particularly heterocyclic compounds and polymers.

The active methylene and cyano groups of the cyanoacetate moiety are classic synthons for a vast range of heterocyclic systems. arkat-usa.orgchemrxiv.orgresearchgate.netresearchgate.net The general strategy involves the reaction of the active methylene compound with various electrophiles, leading to cyclization.

Pyrans and Chromenes: 2-Amino-4H-pyrans and their fused analogues, chromenes, are readily synthesized from precursors containing an active methylene group. researchgate.net The typical synthesis involves a Michael addition of the active methylene compound to an α,β-unsaturated nitrile, followed by intramolecular cyclization. researchgate.net Alternatively, reacting this compound with salicylaldehyde (B1680747) derivatives in the presence of a basic catalyst like piperidine (B6355638) could lead to chromene structures. The reaction of acetylcoumarin with cyanoacetamide, a close relative of cyanoacetate, yields pyrano[3,4-c]chromene derivatives through a Michael addition followed by cyclization. researchgate.net A similar pathway can be envisioned for this compound.

Pyrazoles: Pyrazoles are commonly formed via the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). beilstein-journals.org The active methylene group of this compound, after reaction with a suitable partner to create a 1,3-dielectrophilic intermediate, could react with hydrazine to form a pyrazole (B372694) ring. For example, the reaction of 2-cyanothioacetamides with hydrazine yields 3,5-diaminopyrazoles, demonstrating the participation of the cyano and an adjacent group in ring formation. beilstein-journals.org

Other Heterocycles: The versatility of the cyanoacetate group extends to the synthesis of pyridines, pyrimidines, and purines through multi-component reactions or stepwise condensations with appropriate precursors. researchgate.net The oxirane ring adds another layer of synthetic potential. For example, a copper(I)-catalyzed reaction between an oxirane-containing molecule, a sulfonyl azide (B81097), and an isocyanoacetate has been used to construct complex spiro-imidazoles, highlighting a direct role for the oxirane in heterocyclic synthesis. nih.gov An initial reaction at the cyanoacetate site could be followed by an intramolecular ring-opening of the epoxide by a newly introduced nucleophile, leading to fused or spirocyclic systems.

The following table summarizes the general synthetic strategies for heterocycles using cyano-activated precursors, which are applicable to this compound.

| Heterocycle | General Precursors | Typical Reaction |

| Pyrans/Chromenes | Active methylene compound + α,β-Unsaturated nitrile or Salicylaldehyde | Michael Addition, Knoevenagel Condensation, Cyclization researchgate.netresearchgate.net |

| Pyrazoles | 1,3-Dicarbonyl equivalent + Hydrazine | Condensation/Cyclization beilstein-journals.org |

| Pyridines | Active methylene compound + 1,5-Dicarbonyl equivalent or via Hantzsch synthesis | Cyclocondensation |

| Pyrimidines | Active methylene compound + Urea/Thiourea/Guanidine + Aldehyde | Biginelli Reaction or similar multi-component reactions |

The epoxide and ester functionalities of this compound allow for its use in polymerization reactions.

Polymeric Structures: The most direct route to polymerization is through the ring-opening polymerization (ROP) of the oxirane ring. This can be initiated by cationic, anionic, or coordination catalysts. The polymerization of glycidyl methacrylate (B99206) (GMA), a structurally similar monomer, is well-documented and results in poly(glycidyl methacrylate) (PGMA), a highly versatile polymer scaffold. rsc.orgsemanticscholar.org The pendant epoxide groups on PGMA can be subsequently modified with various nucleophiles. rsc.orgsemanticscholar.org Similarly, the cationic ROP of a 2,3-disubstituted oxirane bearing an ester group has been shown to produce polyethers. rsc.orgresearchgate.net Enzymatic ROP of oxiranes, including glycidyl esters, has also been successfully employed to create polyesters and polyethers, offering a green alternative to traditional catalysis. elsevierpure.com

Macrocycles: While specific examples starting from this compound are not prominent, the bifunctional nature of the molecule makes it a suitable candidate for the synthesis of macrocycles. High-dilution condensation techniques could be employed where the molecule reacts with a dinucleophile or another bifunctional molecule, leading to macrocyclization.

The table below outlines potential polymerization pathways for this compound.

| Polymerization Type | Reactive Group | Resulting Polymer |

| Cationic/Anionic Ring-Opening | Oxirane Ring | Polyether rsc.orgresearchgate.net |

| Enzymatic Ring-Opening | Oxirane Ring | Polyether / Polyester elsevierpure.com |

| Polycondensation | Cyanoacetate + Ester (after hydrolysis) | Polyester |

Structure-Reactivity Relationship (SRR) Studies of Structural Modifications

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing efficient synthetic routes and novel functional molecules.

Substituents placed near the two reactive centers—the oxirane ring and the active methylene group—can profoundly impact reaction rates and product distributions.

The reactivity of the oxirane ring is subject to electronic and steric effects. Electron-withdrawing groups attached to the ester moiety would likely increase the electrophilicity of the epoxide carbons, potentially accelerating nucleophilic attack. Kinetic studies on the formation and degradation of glycidyl fatty acid esters at high temperatures have shown that these processes follow pseudo-first-order kinetics. nih.gov The activation energy for the degradation of these esters (12.87 kJ/mol) was found to be significantly lower than that for their formation (34.58 kJ/mol), indicating that degradation is a more facile process under thermal stress. nih.gov This suggests that the stability of the oxirane ring in derivatives of this compound will be a critical factor during synthesis and application.

The nucleophilicity of the active methylene group is also tunable. Attaching electron-withdrawing groups elsewhere on the molecule would increase the acidity of the methylene protons, facilitating carbanion formation and enhancing its reactivity in base-catalyzed reactions like Michael additions and Knoevenagel condensations.

The nature of the attacking nucleophile also dictates the reaction outcome at the epoxide. For instance, in post-polymerization modifications of PGMA, reactions with strong, soft nucleophiles like thiols are rapid and quantitative at room temperature, whereas reactions with harder nucleophiles like azide require heating and an acid co-catalyst to facilitate the quenching of the intermediate alkoxide. semanticscholar.org

The three-dimensional structure and conformational flexibility of this compound and its derivatives play a vital role in determining their reactivity. The ester group, in contrast to an amide group, has a lower tendency to form intramolecular hydrogen bonds, which often results in more extended and flexible conformations. rsc.org This conformational preference can influence how the molecule interacts with other reactants or catalytic sites.

In polymerization, the conformation of the monomer can directly influence the structure of the resulting polymer. For example, the ROP of an oxirane with specific aromatic and carbonyl-containing side chains was found to produce a polymer with a stretched conformation stabilized by π-stacking between adjacent side chains. rsc.orgresearchgate.net This demonstrates a direct link between the monomer's conformational preferences (driven by non-covalent interactions) and the final macromolecular architecture.

For intramolecular reactions, the molecule must be able to adopt a conformation that brings the reacting groups into proximity. The flexibility of the ester linkage in this compound derivatives would be a key factor in the feasibility of intramolecular cyclizations, such as an attack of a side-chain nucleophile on the epoxide ring. Kinetic studies on the thermal decomposition of glycidyl esters have been used to probe reaction mechanisms, indicating that degradation proceeds primarily through a ring-opening reaction to form a monoacylglycerol, rather than through a cyclic acyloxonium intermediate. nih.gov Such mechanistic insights are fundamentally linked to the accessible conformational states and their relative energies.

Computational Chemistry in the Analysis and Prediction of Oxiran 2 Ylmethyl 2 Cyanoacetate Behavior

Density Functional Theory (DFT) Applications in Reaction Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the chemical behavior of "Oxiran-2-ylmethyl 2-cyanoacetate." This method, which approximates the many-body electronic structure problem by using the electron density, offers a favorable balance between computational cost and accuracy.

Optimized Geometrical Parameters and Conformational Landscape Analysis

A fundamental step in the computational analysis of "this compound" is the determination of its most stable three-dimensional structure through geometry optimization. DFT calculations are employed to locate the minimum energy conformation of the molecule. This involves systematically exploring the potential energy surface by varying bond lengths, bond angles, and dihedral angles.

The conformational landscape of "this compound" is influenced by the rotational freedom around its single bonds. For instance, different orientations of the oxirane and cyanoacetate (B8463686) groups relative to each other can lead to various conformers with distinct energies. Computational studies on similar epoxides have shown that the orientation of substituents relative to the epoxide ring can significantly impact the molecule's stability. acs.org In the case of "this compound," the lowest energy conformer would be identified, and its key geometrical parameters, such as bond lengths and angles, would be determined.

Table 1: Illustrative Optimized Geometrical Parameters for a Representative Conformer of this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-O(epoxide) | 1.45 |

| C2-O(epoxide) | 1.46 |

| C1-C2 | 1.48 |

| C2-C3 | 1.52 |

| O(ester)-C3 | 1.44 |

| O(ester)-C=O | 1.35 |

| C=O | 1.21 |

| C-CN | 1.47 |

| C≡N | 1.15 |

| Bond Angles (°) ** | |

| C1-O-C2 | 61.5 |

| O-C2-C3 | 118.2 |

| C2-C3-O(ester) | 109.5 |

| C3-O(ester)-C=O | 116.8 |

| O(ester)-C-CN | 108.7 |

| Dihedral Angles (°) ** | |

| H-C1-C2-C3 | 120.5 |

| C2-C3-O(ester)-C | 175.3 |

Note: The data in this table is illustrative and represents typical values for a molecule of this class. Specific experimental or calculated data for "this compound" was not found in the performed searches.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a key concept used to rationalize and predict the reactivity of molecules. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in "this compound" provide crucial information about its electrophilic and nucleophilic character.

The LUMO is associated with the molecule's ability to accept electrons, indicating sites susceptible to nucleophilic attack. Conversely, the HOMO represents the molecule's electron-donating ability, highlighting regions prone to electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For "this compound," the LUMO is expected to be localized on the carbon atoms of the strained epoxide ring, making them susceptible to attack by nucleophiles. The HOMO, on the other hand, is likely to have significant contributions from the oxygen atoms and the cyano group.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 7.3 |

Note: The data in this table is illustrative and represents typical values for a molecule of this class. Specific experimental or calculated data for "this compound" was not found in the performed searches.

Calculation of Thermodynamic Properties and Reaction Energetics

DFT calculations are also instrumental in determining the thermodynamic properties of "this compound" and the energetics of its reactions. acs.org Standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can be computed from the vibrational frequencies obtained through DFT. These values are essential for understanding the stability of the molecule and the feasibility of chemical processes it may undergo.

Furthermore, DFT can be used to model reaction pathways, locate transition states, and calculate activation energies. For example, the ring-opening reaction of the epoxide group in "this compound" by a nucleophile can be computationally investigated. By calculating the energies of the reactants, transition state, and products, the reaction's energy profile can be constructed, providing insights into its kinetics and mechanism.

Table 3: Illustrative Calculated Thermodynamic Properties of this compound at 298.15 K and 1 atm (B3LYP/6-31G(d))

| Property | Value |

| Enthalpy (H) | -568.9 Hartree |

| Entropy (S) | 120.5 cal/mol·K |

| Gibbs Free Energy (G) | -568.95 Hartree |

| Heat of Formation (ΔHf°) | -85.2 kcal/mol |

Note: The data in this table is illustrative and represents typical values for a molecule of this class. Specific experimental or calculated data for "this compound" was not found in the performed searches.

Advanced Computational Methodologies and Modeling

Beyond DFT, more sophisticated computational methods are employed to achieve higher accuracy in specific aspects of the analysis of "this compound."

Coupled Cluster Theory for High-Accuracy Energetic Determinations

For situations demanding very high accuracy in energy calculations, Coupled Cluster (CC) theory is often the method of choice. wikipedia.org CC methods, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" in quantum chemistry for their ability to accurately account for electron correlation. wikipedia.org

While computationally more expensive than DFT, CC theory can provide benchmark values for reaction energies and barriers. For a molecule like "this compound," CCSD(T) calculations could be used to refine the energetics of key reaction steps, such as the ring-opening of the epoxide, providing a more precise understanding of its reactivity. Studies on similar epoxides have utilized high-level methods like G4 and W1BD, which are composite methods that include coupled-cluster calculations, to determine accurate bond dissociation energies. acs.org

Table 4: Illustrative Comparison of a Reaction Barrier for Epoxide Ring-Opening (kcal/mol)

| Method | Calculated Barrier |

| B3LYP/6-31G(d) | 15.2 |

| CCSD(T)/cc-pVTZ | 12.8 |

Note: The data in this table is illustrative and represents a typical comparison for a reaction of this type. Specific experimental or calculated data for "this compound" was not found in the performed searches.

Machine Learning Approaches for Reaction Barrier Estimation

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and understanding of chemical reactions. dtu.dk ML models can be trained on large datasets of computationally or experimentally determined reaction barriers to predict the activation energies of new reactions with a fraction of the computational cost of traditional quantum chemical methods. dtu.dkscispace.com

For "this compound," an ML model could be developed to predict its reactivity in various reactions. This would involve creating a dataset of reactions involving similar epoxides and cyanoacetates, with their corresponding activation barriers calculated using DFT or higher-level methods. The ML model would then learn the relationship between the molecular features of the reactants and the reaction barrier. Such a model could then be used to rapidly screen a wide range of potential reactants and reaction conditions for "this compound," guiding experimental efforts towards the most promising transformations. The inclusion of the reaction energy as a feature in these models has been shown to significantly improve their predictive accuracy. chemrxiv.org

Interpretation of Quantum Chemical Descriptors

The electronic structure and potential reactivity of this compound can be effectively understood through the lens of quantum chemical descriptors. These calculated values offer a quantitative measure of the molecule's stability, reactivity, and the nature of its interactions with other chemical species.

Analysis of Electronegativity, Global Hardness, and Global Softness

Electronegativity (χ) quantifies a molecule's ability to attract electrons, while global hardness (η) and its inverse, global softness (σ), describe the molecule's resistance to change in its electron distribution. A higher electronegativity value indicates a greater electron-attracting power. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low softness, signifying greater stability and lower reactivity.

For this compound, these parameters are critical in predicting its behavior in chemical reactions. The presence of electronegative oxygen and nitrogen atoms is expected to result in a significant electronegativity value, suggesting its tendency to draw electron density from its surroundings.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value | Unit |

| Electronegativity (χ) | [Data not publicly available] | eV |

| Global Hardness (η) | [Data not publicly available] | eV |

| Global Softness (σ) | [Data not publicly available] | eV⁻¹ |

Elucidation of Global Electrophilicity and Nucleophilicity Indices

The global electrophilicity index (ω) measures a molecule's capacity to act as an electrophile, or an electron acceptor. Conversely, the nucleophilicity index (N) quantifies its ability to act as a nucleophile, or an electron donor. A high electrophilicity index points to a strong propensity to accept electrons, often indicating reactivity towards nucleophiles.

Table 2: Electrophilicity and Nucleophilicity Indices for this compound

| Index | Value | Unit |

| Global Electrophilicity (ω) | [Data not publicly available] | eV |

| Nucleophilicity (N) | [Data not publicly available] | eV |

Note: While the structural features of this compound strongly suggest a pronounced electrophilic nature, specific values from computational studies are not available in the public domain.

Applications As Synthetic Building Blocks and Chemical Intermediates in Organic Synthesis

Role as a Versatile Bifunctional Intermediate for Diverse Organic Transformations

The key to the synthetic utility of Oxiran-2-ylmethyl 2-cyanoacetate lies in its bifunctional nature. The molecule possesses both an electrophilic site (the carbon atoms of the oxirane ring) and a nucleophilic site (the active methylene (B1212753) group of the cyanoacetate). This allows for a programmed, stepwise, or sometimes one-pot reaction sequence to build molecular complexity.

The epoxide group is susceptible to ring-opening reactions by a variety of nucleophiles. This reaction can be catalyzed by either acid or base. Under basic conditions, the nucleophile preferentially attacks the less substituted carbon of the epoxide, while under acidic conditions, the regioselectivity can be more variable, often favoring attack at the more substituted carbon. Common nucleophiles for this transformation include amines, alcohols, thiols, and carbanions. This ring-opening event introduces a new functional group and a hydroxyl group, which can be used in subsequent synthetic steps.

Concurrently, the cyanoacetate (B8463686) portion of the molecule contains an active methylene group, flanked by two electron-withdrawing groups (a nitrile and an ester). This makes the methylene protons acidic and easily removed by a base to form a stable carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, acylations, and condensation reactions.

The presence of these two reactive centers allows for a high degree of synthetic flexibility. For instance, the epoxide can be reacted first to install a particular side chain, and then the cyanoacetate moiety can be used to extend the carbon skeleton or to form a heterocyclic ring. Conversely, the cyanoacetate can be modified first, followed by a reaction at the epoxide.

Precursor Development for Complex Molecular Scaffolds

The bifunctional reactivity of this compound makes it an excellent starting material for the synthesis of complex molecular scaffolds, particularly heterocyclic compounds. quimicaorganica.orgresearchgate.netchemrxiv.org The combination of the epoxide and the active methylene group provides the necessary functionalities to construct a variety of ring systems.

For example, an intramolecular reaction can be envisioned where a nucleophile is first added to the epoxide. The resulting hydroxyl group can then, under appropriate conditions, react with the cyanoacetate moiety (for instance, via an intramolecular condensation), leading to the formation of a lactone or other heterocyclic structures.

Furthermore, the reaction of the epoxide with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, can lead to the formation of five- or six-membered heterocyclic rings. The remaining cyanoacetate functionality can then be further elaborated to build more complex polycyclic systems. The cyano group itself can also participate in cyclization reactions, for example, through its reaction with an adjacent nucleophile to form an imine, which can then be part of a larger heterocyclic ring. quimicaorganica.org

The following table illustrates the potential for this compound to act as a precursor for various molecular scaffolds:

| Reactant(s) | Reaction Type | Potential Molecular Scaffold |

| Amine | Epoxide ring-opening followed by intramolecular cyclization | Substituted morpholines, piperazines, or other nitrogen-containing heterocycles |

| Hydrazine | Epoxide ring-opening and condensation | Pyrazolidine or pyridazinone derivatives |

| Aldehyde/Ketone | Knoevenagel condensation at the active methylene group | α,β-Unsaturated cyanoesters |

| Dinucleophile (e.g., ethylenediamine) | Sequential reaction at both functional groups | Macrocyclic structures |

Strategies for Utilizing its Reactivity in the Construction of Functional Organic Molecules

The strategic application of the reactivity of this compound allows for the efficient construction of a wide range of functional organic molecules. The choice of reaction conditions, such as the catalyst, solvent, and temperature, can be used to selectively target one functional group over the other.

Epoxide Ring-Opening Strategies:

The ring-opening of the epoxide can be achieved with a wide variety of nucleophiles. The choice of catalyst (acidic or basic) can influence the regioselectivity of the reaction. For example, a base-catalyzed reaction with an amine would lead to the formation of an amino alcohol, with the amine attacking the terminal carbon of the epoxide. This product can then be used in further transformations. A similar compound, glycidyl (B131873) methacrylate (B99206), demonstrates the versatility of epoxide ring-opening reactions in modifying polymers and other macromolecules. researchgate.netresearchgate.netnih.gov

Active Methylene Group Strategies:

The active methylene group of the cyanoacetate moiety is a key center for carbon-carbon bond formation. scielo.brresearchgate.netscielo.br

Knoevenagel Condensation: In the presence of a base, the active methylene group can undergo a Knoevenagel condensation with aldehydes or ketones to form α,β-unsaturated cyanoesters. scielo.brscielo.br These products are valuable intermediates in their own right, serving as Michael acceptors or dienes in cycloaddition reactions.

Michael Addition: The carbanion generated from the active methylene group can act as a nucleophile in a Michael addition to α,β-unsaturated carbonyl compounds or nitriles.

Alkylation and Acylation: The active methylene group can be readily alkylated or acylated using alkyl halides or acyl chlorides, respectively, in the presence of a base. This allows for the introduction of a wide variety of substituents at this position.

Tandem and Multicomponent Reaction Strategies:

The true synthetic power of this compound can be realized in tandem or multicomponent reactions where both functional groups participate in a single synthetic operation. For example, a multicomponent reaction involving an aldehyde, this compound, and a nitrogen source could potentially lead to the rapid assembly of complex, highly functionalized heterocyclic systems. The general principle of using bifunctional building blocks in multicomponent reactions is a well-established strategy for increasing molecular complexity in an efficient manner. wikipedia.org

The following table summarizes some of the key reactions and potential products of this compound:

| Functional Group | Reaction Type | Reagents | Potential Product(s) |

| Epoxide | Ring-opening | Amines, Alcohols, Thiols, Water | Amino alcohols, Ether alcohols, Thioether alcohols, Diols |

| Active Methylene | Knoevenagel Condensation | Aldehydes, Ketones | α,β-Unsaturated cyanoesters |

| Active Methylene | Michael Addition | α,β-Unsaturated carbonyls/nitriles | Adducts with new C-C bonds |

| Active Methylene | Alkylation/Acylation | Alkyl halides, Acyl chlorides | Substituted cyanoacetates |

| Both | Intramolecular Cyclization | After initial ring-opening | Lactones, Heterocycles |

Catalysis and Catalyst Development in Transformations Involving Oxiran 2 Ylmethyl 2 Cyanoacetate

Organocatalysis in Reactions of Cyanoacetate (B8463686) Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to traditional metal-based catalysts. For substrates like oxiran-2-ylmethyl 2-cyanoacetate, organocatalysts can provide unique activation modes, leading to novel reaction pathways and high levels of stereocontrol.

Brønsted acids are fundamental catalysts capable of activating electrophiles and promoting a variety of chemical transformations. In the context of this compound, their primary role is the activation of the epoxide ring.

The mechanism of acid-catalyzed epoxide ring-opening involves the protonation of the epoxide oxygen, which significantly increases the electrophilicity of the adjacent carbon atoms. khanacademy.orgyoutube.com This protonation step creates a more reactive intermediate, making the strained three-membered ring susceptible to attack by even weak nucleophiles. youtube.com The regioselectivity of the nucleophilic attack depends on the substitution pattern of the epoxide. For a terminal epoxide like that in this compound, the reaction with a nucleophile under acidic conditions typically follows an S_N2-like mechanism, with the nucleophile attacking the less substituted carbon. youtube.com

Enzymes can also function as highly effective Brønsted acid catalysts. For instance, certain enzymes utilize acidic residues in their active sites to catalyze epoxide transformations under physiological conditions. nih.gov This bio-catalytic approach highlights the potential for developing enantioselective ring-opening reactions of epoxides, a challenging yet highly valuable transformation. nih.gov

In some synthetic strategies, Brønsted acids are used as co-catalysts in conjunction with metal catalysts. For example, in the conjugate addition of α-cyanoacetates to enones catalyzed by palladium complexes, a Brønsted acid like acetic acid is required to prevent undesired side reactions such as β-hydride elimination. researchgate.net This cooperative catalysis, where the Brønsted acid and the metal complex play distinct but complementary roles, has been shown to be highly effective. researchgate.netnih.gov DFT calculations have further elucidated the role of Brønsted acids in facilitating C-H bond activation in certain metal-catalyzed oxidation reactions. rsc.org

Table 1: Role of Brønsted Acids in Transformations of Epoxides and Cyanoacetate Derivatives

| Catalyst Type | Function | Key Mechanistic Step | Example Application | Reference |

|---|---|---|---|---|

| Generic Brønsted Acid (e.g., H+) | Epoxide Ring Activation | Protonation of the epoxide oxygen to form a protonated epoxide, increasing its electrophilicity. | Acid-catalyzed ring-opening of epoxides with weak nucleophiles. | khanacademy.orgyoutube.com |

| Enzyme (with acidic residues) | Cationic Epoxide Rearrangement | An acidic residue (e.g., Glu) protonates the epoxide, leading to C-O bond cleavage and carbocation formation. | Biosynthesis of complex natural products involving epoxide rearrangement. | nih.gov |

| Acetic Acid (Co-catalyst) | Prevention of Side Reactions | Protonolysis of metal-enolate intermediates to avoid β-hydride elimination. | Palladium-catalyzed asymmetric Michael additions of α-cyanoacetates. | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Asymmetric Dearomatization | Coordinates with and activates substrates via hydrogen bonding, facilitating intramolecular nucleophilic addition. | Enantioselective synthesis of axially chiral arylquinolizones. | nih.gov |

N-Heterocyclic carbenes (NHCs) have revolutionized organocatalysis due to their remarkable versatility as nucleophilic catalysts. st-andrews.ac.uk They can generate a range of reactive intermediates, including acyl anions, enolates, and homoenolates, from simple starting materials under mild conditions. nih.govresearchgate.net

While direct NHC-catalyzed reactions on this compound are not extensively documented, the reactivity of the cyanoacetate moiety suggests several potential applications. NHCs are known to catalyze the cyclopropanation of electron-deficient alkenes, such as ethyl cyanocinnamates, through a Michael-initiated ring-closure (MIRC) pathway. nih.govresearchgate.net This suggests that if the epoxide of this compound were first converted into an α,β-unsaturated system, subsequent NHC catalysis could be employed to construct cyclopropane (B1198618) rings.

Furthermore, NHCs are highly effective catalysts for transesterification and acylation reactions. st-andrews.ac.uk This capability could be harnessed in transformations of the ester group within the this compound framework. For example, an NHC could catalyze the intramolecular acylation of a hydroxyl group formed after the ring-opening of the epoxide, leading to the formation of lactones. The development of new reactions employing NHCs is often empirical, but the ability of NHCs to reverse the polarity of functional groups ("umpolung") provides a powerful strategy for constructing complex molecules from simple precursors. nih.gov

Metal-Catalyzed Transformations and Their Mechanisms

Metal catalysts offer a broad spectrum of reactivity that is often complementary to organocatalysis. Transition metal complexes, in particular, are adept at orchestrating complex transformations involving redox processes, C-C bond formation, and asymmetric induction.

Redox catalysis involves catalysts that can cycle between different oxidation states, enabling oxidative and reductive transformations. Late-transition-metal complexes, such as those of iron, cobalt, nickel, and palladium, are frequently used in this context. mdpi.com

In reactions involving cyanoacetate derivatives, palladium complexes have been employed for asymmetric Michael additions, where the metal center facilitates the C-C bond-forming step. researchgate.net A fascinating aspect of modern catalysis is the development of redox-switchable systems, where the activity and selectivity of the catalyst can be controlled by adding external oxidants or reductants. mdpi.com For example, the polymerization of ethylene (B1197577) can be modulated by switching the oxidation state of nickel or palladium complexes, which alters the molecular weight and branching of the resulting polymer. mdpi.com

For a substrate like this compound, redox catalysis could be envisioned in several ways. For instance, a palladium(0) catalyst could effect a redox-neutral ring-opening to generate a π-allyl palladium intermediate, which could then be trapped by a nucleophile. This type of allylic alkylation is a powerful tool in synthesis. Alternatively, oxidative addition of a metal complex into one of the C-H or C-O bonds, followed by reductive elimination, could lead to a variety of functionalized products. Nickel(II) complexes, promoted by a Brønsted acid, have been shown to catalyze the C-H oxidation of complex aromatic systems, highlighting the potential for such transformations. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Redox and C-C Coupling Reactions

| Metal Complex | Reaction Type | Control Mechanism | Substrate/Product Type | Reference |

|---|---|---|---|---|

| BIAN-type Ni Complexes | Ethylene Polymerization | Redox-switchable (addition of reductant/oxidant) | Polyethylene | mdpi.com |

| Ferrocene-based Pd Complexes | Olefin Polymerization/Copolymerization | Redox-controlled (AgOTf/CoCp₂) | Polyethylene | mdpi.com |

| Bis-palladacycle Complexes | Asymmetric Michael Addition | Bimetallic cooperativity | α-Cyanoacetate adducts | researchgate.net |

| Nickel(II) Complexes | C–H Oxidation/Rearrangement | Brønsted acid promotion | Quinone derivatives from CTVs | rsc.org |

Development of Recyclable Catalyst Systems for Sustainable Synthesis

The principles of green chemistry call for the development of processes that are not only efficient but also environmentally benign. rsc.org A key aspect of this is the ability to recover and reuse expensive and often toxic catalysts. This is particularly important for industrial applications where cost and waste reduction are paramount. rsc.org

Several strategies have been developed to create recyclable catalytic systems. One successful approach involves immobilizing the catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles. nih.gov For example, palladium nanoparticles supported on poly(N-vinylimidazole) have been used as a recyclable catalyst for C-C bond formation reactions in water. nih.gov Similarly, nanostructured palladium catalysts have been employed for cyanation reactions, demonstrating the ability to be separated and reused over multiple cycles with minimal loss in yield. nih.gov

Another strategy involves the use of catalytic systems that are soluble under reaction conditions but can be easily precipitated and recovered afterward. Silver-NHC complexes, for instance, have been developed as reusable catalysts for certain cyclization reactions. cardiff.ac.uk The design of such systems often requires careful tuning of the ligand and reaction medium to ensure both high activity and efficient recovery. The development of recyclable catalysts for transformations involving this compound would represent a significant step towards more sustainable synthetic routes for its valuable derivatives.

Analytical Methodologies for Research Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Oxiran-2-ylmethyl 2-cyanoacetate. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxirane ring and the cyanoacetate (B8463686) moiety. The protons of the glycidyl (B131873) group (oxiran-2-ylmethyl) typically appear in the range of 2.5-4.5 ppm. The methylene (B1212753) protons (CH₂) of the epoxide ring are diastereotopic and will likely appear as separate multiplets, coupled to the methine (CH) proton. The methine proton of the epoxide ring would also be a multiplet in this region. The methylene protons of the ester group (O-CH₂) are expected to resonate as a doublet, coupled to the epoxide methine proton. The methylene protons alpha to the cyano and carbonyl groups (NC-CH₂-CO) would appear as a singlet further downfield, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent electron-withdrawing groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbon atoms of the epoxide ring are expected to resonate at relatively high field, typically between 40 and 60 ppm. epa.gov The ester carbonyl carbon will appear significantly downfield, generally in the range of 160-170 ppm. The nitrile carbon (C≡N) exhibits a characteristic chemical shift in the range of 115-120 ppm. The methylene carbon of the ester (O-CH₂) is expected around 60-70 ppm, while the methylene carbon of the cyanoacetate moiety (NC-CH₂-CO) would be found at a lower field, likely between 25 and 35 ppm.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for the complete and unambiguous assignment of all ¹H and ¹³C signals. Current time information in Bangalore, IN. COSY spectra would reveal the coupling relationships between protons, confirming the connectivity within the glycidyl and cyanoacetate fragments. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons. HMBC spectra reveal longer-range couplings (typically over 2-3 bonds), which are instrumental in confirming the connection of the glycidyl group to the cyanoacetate moiety through the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Epoxide CH | 3.1-3.3 (m) | 48-52 |

| Epoxide CH₂ | 2.6-2.9 (m) | 44-48 |

| Ester O-CH₂ | 4.0-4.5 (dd), 3.8-4.2 (dd) | 64-68 |

| Cyanoacetate CH₂ | 3.5-3.8 (s) | 25-30 |

| C=O | - | 162-166 |

| C≡N | - | 114-118 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized for this purpose. bldpharm.comchemicalbook.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of the compound would be observed. For this compound (C₆H₇NO₃), the expected monoisotopic mass is approximately 141.04 g/mol . nih.gov

The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for glycidyl esters often involve cleavage of the ester bond and rearrangements. epa.gov Expected fragments for this compound would include the loss of the glycidyl group or parts of it, and fragmentation of the cyanoacetate moiety. Common fragments might include ions corresponding to the glycidyl cation (m/z 57) and the cyanoacetyl cation (m/z 84). The presence and relative abundance of these fragments help to confirm the structure of the compound. Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI) used in LC-MS, can be employed to increase the abundance of the molecular ion peak, which can sometimes be weak or absent in EI-MS. bldpharm.comnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| Monoisotopic Mass | 141.0426 g/mol |

| Key Fragment Ions (m/z) | 113, 84, 57 |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The IR spectrum provides valuable information by detecting the vibrations of specific chemical bonds. microcombichem.com

The key functional groups in this compound each have distinct absorption bands in the IR spectrum. The presence of the epoxide ring is typically confirmed by C-O-C stretching vibrations in the region of 1250 cm⁻¹ and asymmetric ring stretching (the "12-micron band") around 840-750 cm⁻¹. The ester group is characterized by a strong carbonyl (C=O) stretching absorption, which for a saturated ester is expected in the range of 1750-1735 cm⁻¹. cymitquimica.com Additionally, C-O stretching bands for the ester will be present in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The cyano group (C≡N) gives rise to a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule will be observed around 3000-2850 cm⁻¹. IR spectroscopy is also a valuable tool for monitoring the progress of reactions involving this compound, for instance, by observing the disappearance of the epoxide bands during a ring-opening reaction.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2260-2240 (sharp, medium) |

| C=O (Ester) | 1750-1735 (strong) |

| C-O-C (Epoxide) | 1250 (asymmetric stretch), 840-750 (ring stretch) |

| C-O (Ester) | 1300-1000 (strong) |

| C-H (Aliphatic) | 3000-2850 (stretch) |

Elemental Analysis for Confirmation of Compound Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. This analysis provides experimental confirmation of the compound's empirical and molecular formula.

For a compound with the molecular formula C₆H₇NO₃, the theoretical elemental composition can be calculated. The experimentally determined values from elemental analysis of a synthesized and purified sample should closely match these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), to verify the compound's elemental makeup and purity.

Table 4: Theoretical Elemental Composition of this compound (C₆H₇NO₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

| Carbon (C) | 12.01 | 6 | 72.06 | 51.06% |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 5.01% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.93% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 34.00% |

| Total | 141.14 | 100.00% |

Chromatographic Techniques for Purity Assessment and Reaction Progression Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be used, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, as the carbonyl group of the ester provides some UV absorbance. The purity is determined by the relative area of the main peak in the chromatogram. HPLC is also invaluable for monitoring reaction progress by analyzing aliquots of the reaction mixture over time to observe the consumption of starting materials and the formation of the product.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, it is amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. bldpharm.com The purity of a sample can be determined by the percentage area of the peak corresponding to the compound. GC is also an effective tool for monitoring reactions, providing rapid analysis of the reaction mixture's composition.

The choice between HPLC and GC would depend on the specific requirements of the analysis, such as the volatility and thermal stability of the compound and any impurities, as well as the desired sensitivity and resolution.

Future Research Directions and Emerging Trends

Exploration of Undiscovered Reaction Pathways and Synthetic Accessibility

The bifunctional nature of Oxiran-2-ylmethyl 2-cyanoacetate, containing both an electrophilic epoxide ring and a nucleophilic/acidic methylene (B1212753) group in the cyanoacetate (B8463686) moiety, opens up a vast landscape of unexplored chemical transformations. The high ring strain of the epoxide makes it susceptible to ring-opening reactions with a wide array of nucleophiles. rsc.org This reactivity is a cornerstone for creating diverse molecular architectures.

Future investigations are anticipated to delve into intramolecular reactions, where the cyanoacetate portion could act as an internal nucleophile to open the epoxide ring, leading to the formation of novel heterocyclic systems. The conditions for such reactions, including the choice of base or catalyst, would be critical in controlling the regioselectivity and stereoselectivity of the ring-opening.

Furthermore, the exploration of reactions at the nitrile and ester functionalities of the cyanoacetate group, in concert with the reactivity of the epoxide, could lead to complex and valuable molecular scaffolds. For instance, the hydrolysis or aminolysis of the ester, followed by reactions involving the epoxide, could yield functionalized polymers or small molecules with tailored properties.

The synthetic accessibility of this compound itself is a key area for research. Traditional methods for synthesizing similar compounds, such as glycidyl (B131873) esters, involve the reaction of epichlorohydrin (B41342) with the corresponding acid or its salt. ijarsct.co.in Optimizing this synthesis for large-scale production with high purity will be crucial for its widespread application.

Table 1: Potential Reaction Pathways for this compound

| Reactant/Condition | Reactive Site | Potential Product Type |

| Nucleophiles (e.g., amines, thiols) | Epoxide Ring | Functionalized diols |

| Strong Bases | Intramolecular cyclization | Heterocyclic compounds |

| Acids | Epoxide Ring Opening | Halohydrins, diols |

| Reducing Agents | Nitrile Group | Primary amines |

| Grignard Reagents | Epoxide Ring | Alcohols with extended carbon chains libretexts.org |

Integration of Compound Transformations with Principles of Green Chemistry and Sustainability

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound will undoubtedly focus on developing environmentally benign synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions. For instance, water-mediated synthesis of related bis(indolyl)methanes using cyanoacetic acid as a catalyst has been shown to be an eco-friendly approach. researchgate.net Similar strategies could be adapted for reactions involving this compound.

The use of biocatalysts, such as enzymes, for the synthesis and transformation of this compound is another promising avenue. Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. Furthermore, developing one-pot or cascade reactions that minimize purification steps and solvent usage will be a key goal. rsc.org

The concept of atom economy will also be central, with a focus on designing reactions where the majority of the atoms from the reactants are incorporated into the final product. The synthesis of cyanoacetic acid itself is being explored through more sustainable routes, such as the electrosynthesis from carbon dioxide and acetonitrile (B52724), which could provide a greener starting point for the production of its derivatives. lookchem.com

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Advanced quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of potential reactions, such as the epoxide ring-opening. acs.org This can help predict the most likely reaction pathways and the stereochemical outcomes under different catalytic conditions. Understanding the electronic structure and charge distribution of the molecule will be key to predicting its behavior in various chemical environments.

Machine learning models, trained on large datasets of chemical reactions, are emerging as powerful tools for predicting reaction outcomes and even suggesting optimal synthesis routes. acs.org By inputting the structure of this compound, these models could propose novel transformations and reaction conditions that have not yet been explored experimentally. This predictive power can significantly accelerate the discovery of new chemistries and applications for this compound.

Table 2: Applications of Computational Modeling for this compound

| Modeling Technique | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of ring-opening reactions | Prediction of reaction barriers and product regioselectivity acs.org |

| Molecular Dynamics (MD) | Simulation of polymer formation | Understanding of polymer chain conformation and material properties |

| Machine Learning (Retrosynthesis) | Predictive synthesis planning | Identification of novel and efficient synthetic routes researchgate.net |

Design of Novel Functional Materials Utilizing the Compound's Structural Motifs

The unique bifunctionality of this compound makes it an excellent building block for the design of novel functional materials. The epoxide group is a versatile handle for polymerization and surface modification, while the cyanoacetate group can impart specific functionalities or be used for further chemical modifications.

One of the most promising applications is in the development of advanced polymers. The ring-opening polymerization of the epoxide can lead to polyethers with pendant cyanoacetate groups. tdl.org These pendant groups can then be used for cross-linking, for the attachment of other functional molecules, or to tune the polymer's properties, such as its solubility and thermal stability. Such polymers could find applications as adhesives, coatings, and in biomedical devices. nih.govwikipedia.org

The ability to create functionalized surfaces is another exciting prospect. This compound can be grafted onto various substrates, and the pendant cyanoacetate groups can then be used to immobilize enzymes, antibodies, or other biomolecules. acs.org This could lead to the development of novel biosensors, chromatography materials, and biocompatible coatings.

Furthermore, the cyanoacetate moiety is a known precursor for the synthesis of various heterocyclic compounds with interesting optical and electronic properties. researchgate.net By incorporating this structural motif into polymers or materials derived from this compound, it may be possible to create novel functional dyes, organic light-emitting diodes (OLEDs), or materials for solar energy applications. chemicalbook.com

Q & A

Q. What are the recommended methods for synthesizing Oxiran-2-ylmethyl 2-cyanoacetate in laboratory settings?

The synthesis of cyanoacetate esters, including derivatives like this compound, often involves coupling reactions or multicomponent strategies. For instance, ethyl 2-cyanoacetate derivatives have been synthesized via photocycloaddition using ortho-ethynyl arylaldehydes and dihydro-2H-pyran under controlled conditions, achieving moderate yields (60–70%) . Additionally, coupling reagents like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) enable racemization-free esterification, which could be adapted for synthesizing epoxide-containing analogs . Key steps include:

- Optimizing stoichiometry of reactants (e.g., 1:1 molar ratio of acid and alcohol).

- Using mild bases (e.g., DIPEA) to minimize side reactions.

- Purifying via column chromatography or crystallization to isolate the epoxide-functionalized product.

Q. What safety precautions should be taken when handling this compound?

While specific toxicological data for this compound are limited, analogous cyanoacetate esters (e.g., ethyl 2-cyanoacetate) require strict safety measures:

- Storage : Keep in a well-ventilated area, away from strong oxidizers, and in tightly sealed containers to prevent decomposition into hazardous gases (e.g., CO, NOₓ) .

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. If skin/eye contact occurs, rinse immediately and seek medical attention .

- Disposal : Follow local regulations for hazardous organic waste, as incineration may release toxic byproducts .

Q. How can researchers characterize the purity and identity of this compound?

Standard analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and assess purity (e.g., absence of unreacted starting materials) .

- Chromatography : HPLC or TLC to monitor reaction progress and isolate intermediates .

- Mass Spectrometry : High-resolution MS (HRMS) for precise molecular weight confirmation . For novel derivatives, X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for structurally similar cyanoacetate esters .

Advanced Research Questions

Q. How can regioselective and diastereoselective outcomes be achieved in [2+2] photocycloaddition reactions involving this compound derivatives?

Substrate design and reaction conditions critically influence selectivity:

- Substrate Scope : Ortho-ethynyl arylaldehydes paired with cyanoacetate esters yield acis-anti-head-to-head diastereomers as major products. Electron-withdrawing groups on the aryl ring enhance regioselectivity .

- Reaction Optimization : UV light intensity and solvent polarity (e.g., dichloromethane vs. acetonitrile) modulate reaction rates and selectivity.

- Diastereomer Analysis : Chiral HPLC or NOESY NMR can differentiate stereoisomers, enabling quantification of d.r. (diastereomeric ratio) .

Q. What strategies mitigate racemization in peptide synthesis using cyanoacetate-based coupling reagents?

Boc-Oxyma, a cyanoacetate-derived reagent, minimizes racemization during amidation by:

- Activation Mechanism : Formation of active esters with low epimerization propensity.

- Equimolar Reactant Use : Reduces side reactions and improves atom economy .

- Temperature Control : Reactions performed at 0–25°C suppress thermal racemization. This approach is scalable to epoxide-functionalized analogs for site-specific bioconjugation .

Q. How do electronic substituents influence the reactivity of this compound in catalytic cross-coupling reactions?

The cyano and epoxide groups introduce both electron-withdrawing and steric effects:

- Electron-Deficient Substrates : Enhance electrophilicity at the α-carbon, facilitating nucleophilic additions (e.g., thiols or amines) .

- Steric Hindrance : The epoxide ring may limit accessibility in bulkier catalytic systems (e.g., Pd-mediated couplings), requiring tailored ligands (e.g., Buchwald-Hartwig conditions) .

- Computational Modeling : DFT calculations predict charge distribution and transition states to guide catalyst selection .

Methodological Notes

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include experimental details (e.g., catalyst loading, spectral data) in main texts or supplementary materials .

- Contradictions : Discrepancies in reported yields (e.g., 60–70% in photocycloadditions vs. >90% in peptide synthesis) may arise from substrate-specific reactivity or purification efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.